molecular formula C7H18N2 B3308354 [1-(Dimethylamino)propan-2-yl](ethyl)amine CAS No. 937679-95-3

[1-(Dimethylamino)propan-2-yl](ethyl)amine

Cat. No. B3308354
CAS RN: 937679-95-3
M. Wt: 130.23 g/mol
InChI Key: JQURSUCXJUAFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)propan-2-ylamine , also known by its IUPAC name N~2~-ethyl-N~1~,N~1~-dimethyl-1,2-propanediamine , is a chemical compound with the molecular formula C~7~H~18~N~2~ . It belongs to the class of tertiary amines and is characterized by its branched structure. The compound consists of an ethyl group (C~2~H~5~) attached to a secondary amine group (N(CH~3~)~2~) via a propyl chain (CH~3~CH~2~CH~2~). Its molecular weight is approximately 130.23 g/mol .


Synthesis Analysis

The synthesis of 1-(Dimethylamino)propan-2-ylamine involves the reaction of dimethylamine (N(CH~3~)~2~) with propylene oxide (CH~3~CHCH~2~O) in the presence of a suitable catalyst. The resulting product is then treated with ethylamine (C~2~H~5~NH~2~) to yield the desired compound. The overall synthetic pathway ensures the incorporation of both the dimethylamino and ethyl groups into the propyl backbone .

Scientific Research Applications

  • Hydroamination in Organic Synthesis : It has been used in hydroamination reactions of 2-ethynyl-4,5,6,7-tetrahydroindoles, leading to the creation of amino derivatives of indole with high stereoselectivity and yield. This process is significant in organic synthesis due to its mild reaction conditions and high efficiency (Sobenina et al., 2010).

  • Synthesis of Strontium Complexes : The compound is involved in synthesizing novel strontium complexes with β-diketiminate ligands. These complexes have potential as strontium precursors, and their structural properties are crucial for inorganic chemistry and materials science (George et al., 2012).

  • In Polymer Science : It is used in the synthesis of methacrylic monomers containing tertiary amine functional groups. These monomers demonstrate controlled polymerization and interesting phase behavior in aqueous solutions, which is vital for developing responsive polymer materials (Yu & Lowe, 2009).

  • Fluorescent Probes for CO2 Detection : The compound is utilized in designing fluorescent probes for real-time monitoring of low carbon dioxide levels. This application is particularly significant in biological and medical fields where accurate and rapid CO2 detection is essential (Wang et al., 2015).

  • Bioconjugation Studies : It plays a role in EDC/sNHS-mediated bioconjugation reactions for carboxylated peptide substrates. Understanding these reactions is crucial for medical research, particularly in drug development and protein engineering (Totaro et al., 2016).

Safety and Hazards

  • Safety Data Sheet : Link .

properties

IUPAC Name

2-N-ethyl-1-N,1-N-dimethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-5-8-7(2)6-9(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQURSUCXJUAFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Dimethylamino)propan-2-yl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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